3-Phenoxathiincarboxylic acid
Description
Historical Context and Evolution of Phenoxathiin (B166618) Chemistry
The study of phenoxathiin chemistry dates back to the early 20th century. The phenoxathiin ring system itself, a dibenzo[b,e] Current time information in Bangalore, IN.gla.ac.ukoxathiin structure, was first synthesized in work that led to the preparation of 1,3-dinitrophenoxathiin. researchgate.net A foundational method for creating the core phenoxathiin structure is the Ferrario reaction, which involves the cyclization of diphenyl ether with sulfur in the presence of a catalyst like aluminum chloride. smolecule.com
Early research primarily focused on the synthesis and characterization of the basic phenoxathiin ring and its simple derivatives. The development of more complex molecules, such as carboxylic acid derivatives, represented a significant evolution in the field. The synthesis of 3-Phenoxathiincarboxylic acid was notably described in 1955 through two distinct pathways: the metalation and subsequent carbonation of phenoxathiin 10-oxide, and a multi-step condensation-reduction route starting from 2,2'-dihydroxydiphenyl disulfide. vulcanchem.com These early synthetic efforts laid the groundwork for the exploration of phenoxathiin-based compounds in broader applications.
Table 1: Comparative Synthesis of this compound
| Synthesis Method | Key Starting Material | Reported Yield | Melting Point (°C) |
|---|---|---|---|
| Metalation-Carbonation | Phenoxathiin 10-oxide | ~22% | 221–222 |
| Condensation-Reduction | 2,2'-Dihydroxydiphenyl disulfide | ~24% | 223–224 |
Data sourced from historical chemical literature describing early synthesis routes. vulcanchem.com
Scope and Significance of Research on Phenoxathiincarboxylic Acid Derivatives
The introduction of a carboxylic acid group onto the phenoxathiin scaffold provides a reactive handle for further chemical modifications, leading to a wide range of derivatives with significant potential. numberanalytics.comnumberanalytics.com The versatility of the carboxyl group allows for the synthesis of esters, amides, and other functional variants, which has expanded the scope of phenoxathiin chemistry into several key areas. numberanalytics.comnumberanalytics.com
Materials Science: Phenoxathiin-containing polymers, such as polyamides and polyimides, are known for their high thermal stability. smolecule.com The carboxylic acid derivative is a key monomer in the synthesis of these advanced polymers. Furthermore, oxidation of the sulfur atom in this compound to its corresponding sulfone enhances thermal stability, making it a candidate for heat-resistant and coordination polymers. vulcanchem.com
Organic Electronics: Phenoxathiin derivatives have garnered significant interest for their electronic properties, making them suitable for use in organic semiconductors and organic light-emitting diodes (OLEDs). smolecule.comchemimpex.com The rigid, electron-rich structure can be tailored by attaching various functional groups to tune its electronic and photophysical properties, a process often facilitated by the carboxylic acid handle.
Biological and Pharmaceutical Research: While adhering to strict exclusions of clinical data, it is noteworthy that the phenoxathiin scaffold is being investigated for its biological activities. For instance, certain pyrazoline derivatives of phenoxathiin have been synthesized and studied for their antimicrobial properties. smolecule.com The carboxylic acid functionality is a common feature in drug design, used to improve the physicochemical properties of a molecule.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value / Description |
|---|---|
| Melting Point | 221–224°C (Varies with synthetic route) vulcanchem.com |
| Infrared (IR) Spectroscopy | |
| C=O Stretch | ~1710 cm⁻¹ (Characteristic of a carboxylic acid carbonyl) libretexts.org |
| O-H Stretch | Broad absorption from 2500–3300 cm⁻¹ libretexts.org |
| ¹H NMR Spectroscopy | |
| Carboxylic Proton (–COOH) | ~10–12 ppm (Highly deshielded, often broad) libretexts.org |
Spectroscopic data are typical values for carboxylic acids and are consistent with the structure. libretexts.orgthermofisher.com
Current Research Landscape and Future Directions for this compound
The current research on this compound and its parent structure is focused on overcoming existing limitations and exploring novel applications. A significant challenge remains the efficiency of its synthesis, as traditional routes often result in moderate yields. vulcanchem.com Future work will likely concentrate on developing more efficient, scalable, and potentially catalytic methods for its production.
Computational Chemistry: Modern research increasingly employs computational tools, such as density functional theory (DFT), to predict the structural and electronic properties of new phenoxathiin derivatives. research-nexus.net These studies help in understanding how substituents, like nitro or fluoro groups, affect the puckering and geometry of the central ring system, which in turn influences the material's properties. research-nexus.net This predictive power can guide synthetic efforts toward molecules with desired characteristics for specific applications.
Advanced Materials: The exploration of phenoxathiin derivatives in advanced materials continues to be a vibrant area. Research is focused on designing novel fluorescent molecules for biological imaging and creating new materials for organic electronics. gla.ac.ukrsc.org The ability to introduce specific electron-donating or electron-withdrawing groups allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic solar cells and OLEDs. gla.ac.ukresearch-nexus.net The synthesis of novel tetracyano and other complex derivatives highlights the ongoing effort to expand the library of phenoxathiin-based functional materials. researchgate.net
Future directions point towards optimizing synthetic pathways, expanding the range of functional derivatives, and harnessing computational chemistry to design next-generation materials with tailored electronic and photophysical properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
400016-22-0 |
|---|---|
Molecular Formula |
C13H8O3S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
phenoxathiine-3-carboxylic acid |
InChI |
InChI=1S/C13H8O3S/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H,(H,14,15) |
InChI Key |
WVNRXIRTYJJDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenoxathiincarboxylic Acid and Its Derivatives
Direct Synthesis Approaches to Phenoxathiincarboxylic Acids
Direct synthesis methods focus on the functionalization of the phenoxathiin (B166618) scaffold to introduce a carboxylic acid group. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.
Metalation-Carbonation Routes to Phenoxathiincarboxylic Acids
A prominent method for the direct carboxylation of phenoxathiin involves a metalation-carbonation sequence. vulcanchem.comdatapdf.com This strategy leverages the ability of organometallic reagents to deprotonate the phenoxathiin ring, creating a nucleophilic center that can then react with carbon dioxide to form the corresponding carboxylic acid.
One reported synthesis of a phenoxathiincarboxylic acid involves the metalation of phenoxathiin 10-oxide. datapdf.com In this procedure, phenoxathiin 10-oxide is treated with n-butyllithium in ether. The mixture is cooled, and after a period of stirring, it is carbonated. This process yields a carboxylic acid. datapdf.com While the initial product was a phenoxathiincarboxylic acid, it was noted that a mixture melting point with a sample of 3-phenoxathiincarboxylic acid synthesized via a different route showed a significant depression, indicating the formation of a different isomer, likely 4-phenoxathiincarboxylic acid. datapdf.com
It has also been observed that the metalation of phenoxathiin itself with n-butyllithium, followed by carbonation, can lead to the formation of 4-phenoxathiincarboxylic acid. datapdf.comthieme-connect.de The resulting acid can then be converted to its methyl ester. datapdf.com The most common derivative prepared from a metalation product is the carboxylic acid, formed by the reaction of the lithium compound with carbon dioxide. researchgate.net
| Reagent 1 | Reagent 2 | Product | Reference |
| Phenoxathiin 10-oxide | n-Butyllithium, then CO2 | Phenoxathiincarboxylic acid | datapdf.com |
| Phenoxathiin | n-Butyllithium, then CO2 | 4-Phenoxathiincarboxylic acid | datapdf.comthieme-connect.de |
Ring-Closure Strategies for Phenoxathiin Core Formation
An alternative to direct functionalization is the construction of the phenoxathiin ring system itself. These ring-closure strategies can be designed to incorporate the desired carboxylic acid functionality during the cyclization process or in a subsequent step.
One such method involves the condensation of 2,2'-dihydroxydiphenyl disulfide with 4-chloro-3,5-dinitrobenzoic acid. datapdf.com This reaction yields 1-nitro-3-phenoxathiincarboxylic acid. The nitro group can then be reduced to an amine using hydrazine (B178648) and Raney nickel. Subsequent diazotization of the amine followed by treatment with hypophosphorous acid affords this compound. datapdf.com
Another approach to the phenoxathiin core is the intramolecular cyclization of 2-[(2-halophenyl)sulfanyl]phenols. thieme-connect.com This reaction can be catalyzed by copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) in the presence of a base like cesium carbonate at elevated temperatures. thieme-connect.com While this method primarily focuses on the synthesis of phenoxathiin derivatives, it highlights a pathway for forming the core structure, which could potentially be adapted for the synthesis of carboxylic acid derivatives by using appropriately substituted starting materials.
Functional Group Interconversions for Carboxylic Acid Moiety
Functional group interconversions provide a versatile means to introduce a carboxylic acid group onto a pre-existing phenoxathiin ring that bears other functional groups. These transformations are a cornerstone of organic synthesis. fiveable.mesolubilityofthings.comwikipedia.org
A common precursor for a carboxylic acid is a primary alcohol, which can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in the presence of acid. solubilityofthings.comlibretexts.org Aldehydes can also be readily oxidized to carboxylic acids using milder oxidants. fiveable.meflashcards.world
Another powerful method is the hydrolysis of nitriles. libretexts.org A nitrile group can be introduced onto the phenoxathiin ring, for example, via nucleophilic substitution of a halide, and then hydrolyzed under acidic or basic conditions to yield the carboxylic acid. libretexts.org
The oxidation of alkyl groups, particularly methyl groups, attached to an aromatic ring can also produce a carboxylic acid. libretexts.org This reaction is typically carried out with strong oxidizing agents like potassium permanganate. libretexts.org
| Starting Functional Group | Reagents | Resulting Functional Group | Reference |
| Primary Alcohol | KMnO4 or K2Cr2O7/H2SO4 | Carboxylic Acid | solubilityofthings.comlibretexts.org |
| Aldehyde | Ag2O (Tollens' reagent) | Carboxylic Acid | fiveable.me |
| Nitrile | H3O+ or OH- then H3O+ | Carboxylic Acid | libretexts.org |
| Alkyl (e.g., Methyl) on Aromatic Ring | KMnO4, OH-, then H+ | Carboxylic Acid | libretexts.org |
Stereoselective Synthesis and Chiral Resolution of this compound
The concept of stereoselectivity becomes relevant if the phenoxathiin core or its substituents create a chiral molecule. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. ethz.ch This can be achieved through several strategies, including the use of a chiral pool of starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.chthieme.com
For a racemic mixture of a carboxylic acid, chiral resolution is a common method for separating the enantiomers. libretexts.org This typically involves reacting the racemic acid with a chiral base to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. libretexts.org After separation, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with a strong acid. libretexts.org Common chiral resolving agents for acidic compounds include bases like brucine, strychnine, and quinine. libretexts.org
Kinetic resolution is another technique where enantiomers react at different rates with a chiral catalyst, which can be an enzyme (like a lipase) or a synthetic catalyst. mdpi.com This differential rate allows for the separation of the unreacted enantiomer from the product of the faster-reacting enantiomer.
While the search results provide general principles of stereoselective synthesis and chiral resolution, specific examples applied to this compound were not found. However, these established methodologies would be the primary approaches for obtaining enantiomerically pure forms of this compound if it were found to be chiral.
Analog and Derivative Synthesis Strategies
The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially useful properties. mdpi.comfarmaciajournal.com These strategies often involve modifying the carboxylic acid group or introducing other substituents onto the phenoxathiin ring.
The carboxylic acid moiety can be converted into a variety of other functional groups. For example, reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. flashcards.world Conversion to an acyl chloride, followed by reaction with an amine, produces an amide. beilstein-journals.org
Furthermore, new derivatives can be synthesized by starting with substituted precursors. For instance, the synthesis of 4-substituted derivatives of 10,10-dioxo-10λ⁶-phenoxathiin-2,8-dicarboxylic acid has been achieved through the reaction of 4,4'-oxydibenzoic acid derivatives. 114.55.40 Similarly, various phenoxathiin derivatives containing heterocyclic moieties have been synthesized starting from 2-acetylphenoxathiin. grafiati.com
The synthesis of phenylacetic acid derivatives, a related class of compounds, often involves multi-step sequences to construct the desired aromatic framework followed by functionalization to introduce the acetic acid side chain. mdpi.com These general strategies for creating derivatives are applicable to the phenoxathiin system.
| Starting Material | Reaction Type | Product | Reference |
| Carboxylic Acid | Fischer Esterification (with alcohol) | Ester | flashcards.world |
| Carboxylic Acid | Amidation (via acyl chloride and amine) | Amide | beilstein-journals.org |
| 4,4'-Oxydibenzoic Acid Derivatives | Cyclization | 10,10-Dioxo-10λ⁶-phenoxathiin-2,8-dicarboxylic acid derivatives | 114.55.40 |
| 2-Acetylphenoxathiin | Condensation with aldehydes, then cyclization | Pyrazoline-phenoxathiin derivatives | grafiati.com |
Reactivity and Reaction Mechanisms of 3 Phenoxathiincarboxylic Acid
Nucleophilic Acyl Substitution Reactions of 3-Phenoxathiincarboxylic Acid Derivatives
The carboxylic acid group of this compound is itself not highly reactive towards nucleophiles. To facilitate reactions, it is typically converted into more electrophilic derivatives, such as acyl chlorides, anhydrides, esters, or amides. libretexts.org These derivatives readily undergo nucleophilic acyl substitution, a fundamental reaction class where a nucleophile replaces a leaving group attached to the acyl carbon. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a transient tetrahedral intermediate. vanderbilt.edulibretexts.org
For this compound, this process enables its incorporation into a wide variety of molecular structures. The conversion to its highly reactive acyl chloride, 3-phenoxathiincarbonyl chloride, is a common first step, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mnstate.edu This acyl chloride can then be used to synthesize other derivatives. libretexts.orgvanderbilt.edu
The rate and feasibility of nucleophilic acyl substitution reactions are critically dependent on the stability of the leaving group. sketchy.com A good leaving group is a weak base, meaning it is the conjugate base of a strong acid and can effectively stabilize the negative charge it acquires upon departure. chemeurope.commasterorganicchemistry.com This principle establishes a clear reactivity hierarchy among carboxylic acid derivatives. pressbooks.publibretexts.org
Acyl chlorides are the most reactive because the chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of the strong acid HCl. vanderbilt.edu Acid anhydrides are next, with a carboxylate anion (RCOO⁻) as the leaving group. Esters and amides are significantly less reactive because alkoxides (RO⁻) and amides (R₂N⁻) are stronger bases and therefore poorer leaving groups. pressbooks.pubchemeurope.com
This reactivity trend dictates synthetic strategy. A more reactive derivative can be converted into a less reactive one, but the reverse is generally not feasible without specific activation. pressbooks.pub For instance, 3-phenoxathiincarbonyl chloride can be readily reacted with an alcohol to form an ester or with an amine to form an amide. However, converting an ester of this compound back into the acyl chloride is not a direct substitution reaction.
| Derivative Type | Structure (PX = Phenoxathiin) | Leaving Group (Y⁻) | Conjugate Acid (HY) | Approx. pKa of HY | Relative Reactivity |
|---|---|---|---|---|---|
| Acyl Chloride | PX-CO-Cl | Cl⁻ | HCl | -7 | Highest |
| Acid Anhydride | PX-CO-O-CO-PX | PX-COO⁻ | PX-COOH | ~4-5 | High |
| Ester | PX-CO-OR' | R'O⁻ | R'OH | ~16-18 | Moderate |
| Amide | PX-CO-NR'₂ | R'₂N⁻ | R'₂NH | ~35-40 | Lowest |
The reaction pathways of this compound derivatives are also influenced by electronic and steric factors.
Electronic Factors : The phenoxathiin (B166618) ring system, containing an electron-donating ether oxygen and a sulfur atom, can influence the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the carbonyl group itself is modulated by the heterocyclic core. More significantly, the electronegativity of the substituent directly attached to the acyl group (the leaving group) has the dominant effect on reactivity by polarizing the carbonyl carbon. libretexts.org
Steric Factors : The phenoxathiin moiety is a bulky, tricyclic structure. This steric hindrance can affect the rate of nucleophilic attack at the nearby carbonyl carbon. sketchy.com Reactions with large, bulky nucleophiles may proceed more slowly compared to reactions with smaller nucleophiles due to hindered access to the reaction center.
Electrophilic Aromatic Substitution on the Phenoxathiin Core
Electrophilic aromatic substitution (SₑAr) is a key reaction for modifying the aromatic rings of the phenoxathiin core. wikipedia.org The outcome of such reactions on this compound is determined by the combined directing effects of the existing substituents: the carboxylic acid group and the heterocyclic sulfur and oxygen atoms.
The carboxylic acid group is a deactivating, meta-directing group. libretexts.org It withdraws electron density from the aromatic ring to which it is attached, making it less reactive towards electrophiles and directing incoming electrophiles to the positions meta to itself (C1 and C5).
The phenoxathiin ring system itself has complex directing properties. The ether oxygen and sulfide (B99878) sulfur influence the electron density of both aromatic rings. Studies on the parent phenoxathiin molecule show that electrophilic attack, such as nitration or halogenation, often occurs at the C2 and C4 positions. acs.org
Therefore, in an SₑAr reaction on this compound, a competition exists. Substitution on the carboxylated ring is disfavored due to deactivation, but if it occurs, it would be directed to C1 and C5. Substitution on the other ring (positions 6, 7, 8, 9) would be favored due to its relatively higher electron density, with the precise location influenced by the directing effects of the sulfur and oxygen heteroatoms.
| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-Nitro-7-phenoxathiincarboxylic acid | Attack on the non-carboxylated ring is favored. The C2 (and C8) positions in the parent ring are activated. |
| Halogenation | Br⁺, Cl⁺ | 2-Halo-7-phenoxathiincarboxylic acid | Similar to nitration, substitution occurs preferentially on the activated, non-carboxylated ring. |
| Friedel-Crafts Acylation | RCO⁺ | Likely complex mixture or no reaction | The carboxylic acid group deactivates the system, which is often incompatible with the Lewis acid catalysts required. |
Redox Chemistry of the Sulfur Heteroatom in this compound
The sulfur atom in the phenoxathiin ring is susceptible to oxidation, a characteristic reaction of this heterocyclic system. It can be sequentially oxidized to form the corresponding sulfoxide (B87167) and then sulfone. researchgate.netorganic-chemistry.org This transformation significantly alters the geometry and electronic properties of the molecule. The parent phenoxathiin is a folded molecule, but upon oxidation to the sulfone, it becomes more planar. acs.org
The oxidation of sulfides to sulfoxides is generally easier than the subsequent oxidation of sulfoxides to sulfones. researchgate.net Selective oxidation to the sulfoxide can often be achieved using mild oxidizing agents like hydrogen peroxide (H₂O₂) at controlled temperatures. nih.govorganic-chemistry.org Stronger oxidizing conditions are required to produce the sulfone. organic-chemistry.orgrsc.org Research has documented the synthesis of phenoxathiincarboxylic acid 10-oxides and 10,10-dioxides, confirming this reactivity pattern for the substituted compound. iastate.edu
Another key feature of the phenoxathiin system's redox chemistry is its ability to form a stable cation radical upon one-electron oxidation. tdl.org These intensely colored radical species have been studied for their unique electronic properties. tdl.orgcymitquimica.com
| Product Name | Oxidation State of Sulfur | Typical Reagents |
|---|---|---|
| This compound 10-oxide | Sulfoxide (S=O) | H₂O₂, NaIO₄, FeCl₃/H₅IO₆ organic-chemistry.org |
| This compound 10,10-dioxide | Sulfone (O=S=O) | H₂O₂ (excess, heat), KMnO₄ organic-chemistry.org |
| Phenoxathiin Cation Radical | Radical Cation (S⁺•) | Conc. H₂SO₄, Lewis Acids tdl.org |
Transition Metal-Catalyzed Reactions Involving this compound
Modern organic synthesis heavily relies on transition-metal-catalyzed reactions, particularly cross-coupling reactions, to form carbon-carbon and carbon-heteroatom bonds. chim.itmdpi.com While the carboxylic acid group itself is not typically a coupling partner, the phenoxathiin scaffold can participate in these transformations.
To utilize this compound in cross-coupling reactions, it would typically be converted into a suitable derivative. For example, electrophilic halogenation (as described in section 3.2) could install a bromine or iodine atom onto the aromatic framework. This halo-substituted phenoxathiincarboxylic acid could then serve as a substrate in palladium-catalyzed reactions like the Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), or Buchwald-Hartwig (coupling with amines) reactions. mdpi.com
Furthermore, the C–S bonds within the phenoxathiin core itself can be targeted by certain transition metal catalysts. For instance, nickel-catalyzed reductive desulfurization reactions have been shown to contract the phenoxathiin ring to form substituted dibenzofurans, demonstrating a powerful method for skeletal editing. acs.org These advanced methods open up pathways to transform the phenoxathiin core into other valuable heterocyclic structures.
Spectroscopic and Structural Characterization of 3 Phenoxathiincarboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Phenoxathiincarboxylic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide direct evidence for the arrangement of atoms, while advanced techniques confirm these assignments.
The ¹H NMR spectrum of this compound is expected to display signals in two main regions: the aromatic region and a downfield region for the acidic proton. The protons on the phenoxathiin (B166618) ring system are chemically non-equivalent and will exhibit complex splitting patterns due to spin-spin coupling.
The carboxylic acid proton (-COOH) is highly deshielded and would appear as a broad singlet far downfield, typically in the 10-12 ppm range; this signal disappears upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org The seven aromatic protons on the phenoxathiin skeleton would produce a series of multiplets in the range of approximately 6.8 to 8.0 ppm.
Based on data from related substituted phenoxathiins, the protons on the unsubstituted benzene (B151609) ring (positions 6, 7, 8, and 9) are expected to appear as a complex multiplet. rsc.org The protons on the substituted ring (positions 1, 2, and 4) will be distinct. The proton at position 4, being ortho to the electron-withdrawing carboxylic acid group, would be the most deshielded of the aromatic protons. The protons at positions 1 and 2 would also be shifted downfield relative to the parent phenoxathiin molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |
| H-4 | ~7.9 - 8.1 | doublet |
| H-2 | ~7.5 - 7.7 | doublet of doublets |
| H-1 | ~7.3 - 7.5 | doublet |
Note: These are predicted values. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, thirteen distinct signals are expected.
The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid group, typically appearing in the 160-180 ppm range. libretexts.orgorganicchemistrydata.org The twelve aromatic carbons of the phenoxathiin rings will resonate between approximately 115 and 155 ppm. The signals for the parent phenoxathiin appear at δ 117.77 (C4), 120.10 (C4a), 124.49 (C2), 126.75 (C1), 127.68 (C3), and 152.13 (C10a). savemyexams.com The introduction of the carboxylic acid at the C-3 position will cause a downfield shift for C-3 (the ipso-carbon) and influence the shifts of the surrounding carbons (C-2, C-4, C-4a). The carbon atoms of the unsubstituted ring will have chemical shifts similar to those in the parent phenoxathiin.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | 165 - 175 |
| C-10a, C-5a | ~151 - 153 |
| C-3 | ~135 - 140 |
| C-4 | ~118 - 120 |
| C-2 | ~125 - 127 |
| C-1 | ~127 - 129 |
| C-4a, C-9a | ~120 - 122 |
Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the aromatic rings, helping to trace the connectivity within each benzene ring of the phenoxathiin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Vibrational spectroscopy probes the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques governed by different selection rules. mt.comjocpr.com
The IR spectrum of this compound is expected to be dominated by absorptions characteristic of the carboxylic acid group. A very broad absorption band is predicted in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.netifremer.fr A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration would appear around 1680-1710 cm⁻¹. ifremer.fr
Other significant peaks would include C-H stretching vibrations from the aromatic rings (just above 3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1450-1600 cm⁻¹ region), and C-O-C asymmetric stretching from the ether linkage in the phenoxathiin ring (around 1200-1250 cm⁻¹).
Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the molecule. shu.ac.uk The symmetric stretching modes of the aromatic rings and the S-C bonds would likely produce strong signals in the Raman spectrum, providing complementary information to the IR data. utwente.nlupi.edu
Table 3: Predicted Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 2500 - 3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~1710 - 1680 | C=O stretch (carbonyl) | Strong, Sharp |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium to Strong |
| ~1250 - 1200 | C-O-C stretch (asymmetric ether) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenoxathiin ring system is the primary chromophore. The parent compound, phenoxathiin, exhibits multiple absorption bands, including those at approximately 238 nm, 241 nm, and 295 nm, which are attributed to π→π* transitions within the aromatic system. savemyexams.com
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Predicted λmax (nm) | Transition Type |
|---|---|
| ~245 - 255 | π→π* |
| ~300 - 310 | π→π* |
Note: Values are predicted based on the parent chromophore and substituent effects. Solvent choice will also influence the exact absorption maxima.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound (C₁₃H₈O₃S), the calculated molecular weight is approximately 244.27 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) corresponding to its exact mass. libretexts.org
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. The molecular ion peak is expected to be relatively intense due to the stability of the aromatic heterocyclic system. Key fragmentation pathways would include:
Loss of the carboxyl group: A prominent peak would be expected at m/z 199, corresponding to the loss of a •COOH radical (45 Da). libretexts.org
Loss of carbon dioxide: A peak at m/z 200 could arise from the loss of CO₂ (44 Da) following a rearrangement.
Cleavage of the heterocyclic ring: Subsequent fragmentation of the [M-COOH]⁺ ion could involve the loss of carbon monoxide (CO, 28 Da) or sulfur (S, 32 Da), leading to further fragment ions characteristic of the dibenzofuran (B1670420) or thianthrene (B1682798) ring systems, respectively. libretexts.org
This fragmentation pattern allows for the confirmation of the molecular mass and the presence of both the carboxylic acid group and the phenoxathiin core.
X-ray Crystallography and Electron Diffraction Analysis of this compound Crystals
Single Crystal X-ray Diffraction (SC-XRD) is the gold-standard technique for obtaining an unambiguous, high-resolution three-dimensional structure of a molecule. nih.govfrontiersin.org The method requires a well-ordered single crystal, typically at least 0.1 mm in one dimension. nih.gov When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern based on their arrangement. americanpharmaceuticalreview.com By measuring the positions and intensities of these diffracted spots, a 3D map of the electron density within the crystal's unit cell can be calculated, allowing for the precise placement of each atom. americanpharmaceuticalreview.com
For this compound, a successful SC-XRD analysis would provide:
Molecular Confirmation: Unambiguous confirmation of the covalent structure, including the connectivity of the phenoxathiin core and the carboxylic acid group.
Conformational Analysis: The precise dihedral angle of the phenoxathiin ring system, bond lengths, and bond angles throughout the molecule.
Supramolecular Structure: Detailed information on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups (e.g., formation of hydrogen-bonded dimers) and potential π-π stacking interactions between the aromatic rings. mdpi.com These interactions govern the physical properties of the solid state.
Absolute Stereochemistry: If a chiral derivative were synthesized or a chiral crystallization agent used, SC-XRD could determine the absolute configuration of the molecule.
The results of such an analysis are typically presented in a crystallographic information file (CIF) and summarized in tables.
Illustrative Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₈O₃S |
| Formula Weight | 244.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 5.88 |
| c (Å) | 21.34 |
| β (°) | 95.5 |
| Volume (ų) | 1062.4 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.527 g/cm³ |
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials (powders). americanpharmaceuticalreview.comwalisongo.ac.id Instead of a single crystal, a sample containing a vast number of randomly oriented microcrystallites is used. americanpharmaceuticalreview.com The resulting diffraction pattern is a one-dimensional plot of X-ray intensity versus the diffraction angle (2θ). researchgate.net This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com
The primary application of PXRD in the study of this compound would be the identification and characterization of polymorphs—different crystal structures of the same compound. mdpi.com Polymorphs can have distinct physical properties, including solubility and stability. PXRD is the foremost tool for:
Phase Identification: Comparing the experimental PXRD pattern of a newly synthesized batch to known patterns to confirm its polymorphic identity.
Polymorph Screening: Analyzing samples produced under various crystallization conditions (e.g., different solvents, temperatures) to discover new polymorphic forms.
Purity Analysis: Detecting the presence of unwanted polymorphs or amorphous content in a crystalline sample.
Each polymorph of this compound would produce a unique set of diffraction peaks at characteristic 2θ angles.
Illustrative Data Table: Hypothetical PXRD Peak List for Two Polymorphs of this compound
| Form I: 2θ (°) | Form II: 2θ (°) |
| 8.3 | 7.9 |
| 12.5 | 11.4 |
| 15.1 | 16.2 |
| 16.6 | 18.8 |
| 21.0 | 22.1 |
| 24.8 | 25.3 |
Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique used for determining high-resolution atomic structures from nanocrystals. These crystals are often orders of magnitude smaller than those required for conventional X-ray diffraction, making MicroED ideal for samples that are difficult to crystallize. Electrons interact much more strongly with matter than X-rays, allowing data to be collected from extremely small crystals.
If this compound only formed nanocrystalline material, MicroED would be the method of choice. The workflow involves:
Identifying nanocrystals in a vitrified (flash-frozen) sample.
Collecting electron diffraction data as the crystal is continuously rotated in the electron beam.
Processing the data using software traditionally used for X-ray crystallography to solve the 3D structure.
The information obtained from a successful MicroED experiment would be equivalent to that from an SC-XRD study, providing detailed molecular and packing structures from otherwise intractable samples.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. tandfonline.comcarleton.edu The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. nasa.gov The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment (oxidation state). carleton.edu
An XPS analysis of a this compound sample (e.g., a thin film) would provide:
Elemental Composition: Confirmation of the presence of Carbon (C), Oxygen (O), and Sulfur (S) on the surface and determination of their relative atomic concentrations.
Chemical State Analysis: High-resolution scans of the C 1s, O 1s, and S 2p regions would reveal the different chemical states of these elements.
C 1s: The spectrum could be deconvoluted into peaks corresponding to C-C/C-H bonds in the aromatic rings, C-O ether bonds, and the O-C=O of the carboxylic acid.
O 1s: Peaks corresponding to the ether oxygen (C-O-C) and the two distinct oxygens of the carboxylic acid (C=O and C-OH) would be identifiable.
S 2p: The binding energy of the S 2p peak would confirm the presence of the sulfide (B99878) (C-S-C) linkage. Should any surface oxidation have occurred, additional peaks at higher binding energies corresponding to sulfoxide (B87167) (S=O) or sulfone (O=S=O) species could be detected.
Illustrative Data Table: Hypothetical XPS High-Resolution Binding Energies for this compound
| Spectral Region | Hypothetical Binding Energy (eV) | Assignment |
| C 1s | 284.8 | C-C, C-H (Aromatic) |
| 286.3 | C-O (Ether), C-S | |
| 288.9 | O-C=O (Carboxylic Acid) | |
| O 1s | 532.8 | C=O , C-O H (Carboxylic Acid) |
| 533.7 | C-O -C (Ether) | |
| S 2p₃/₂ | 164.1 | C-S-C (Sulfide) |
Computational and Theoretical Investigations of 3 Phenoxathiincarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular energy, and other electronic properties.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comrsc.org It is a widely applied technique for predicting the properties and reactivity of organic compounds by focusing on the electron density rather than the complex many-electron wavefunction. scispace.commdpi.comekb.eg
For 3-phenoxathiincarboxylic acid, DFT calculations can elucidate its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com Analysis of the molecular electrostatic potential (MEP) map reveals the distribution of charge, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions. ekb.eg
Global reactivity descriptors, which quantify the chemical behavior of the molecule, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 1: Illustrative Global Reactivity Descriptors Calculable via DFT
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
This table outlines theoretical parameters that can be derived from DFT calculations to predict the chemical behavior of this compound.
Ab Initio Methods for Molecular Properties
Ab initio (Latin for "from the beginning") quantum chemistry methods are a class of calculations that derive results directly from theoretical principles without the inclusion of experimental data. ru.nl These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy for determining molecular properties, though often at a significant computational cost. mdpi.comuw.edu.pl
For this compound, ab initio calculations can provide precise predictions of its geometric structure (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moments and electron binding energies. ru.nlmdpi.com High-level methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for calculating interaction energies and other molecular properties with high accuracy. uw.edu.plmdpi.com While specific ab initio studies focused solely on this compound are not extensively documented, the application of these methods would yield fundamental data crucial for understanding its physical and chemical nature. rsc.org
Computational Thermochemistry of this compound
Computational thermochemistry utilizes theoretical methods to predict the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (C°). nih.gov This information is vital for understanding chemical reaction energies, equilibria, and the stability of compounds. mdpi.com
Methods like the Gaussian-n theories (e.g., G3 theory) are composite techniques that combine different levels of ab initio calculations to achieve high accuracy, often within 1 kcal/mol of experimental values. nih.gov These calculations would involve optimizing the geometry of this compound, calculating its vibrational frequencies to determine zero-point vibrational energy and thermal corrections, and then computing the electronic energy at a very high level of theory.
Table 2: Thermodynamic Properties Obtainable from Computational Thermochemistry
| Property | Symbol | Description |
| Standard Molar Enthalpy of Formation | ΔfH°(g) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states (gas phase). |
| Standard Molar Enthalpy of Formation | ΔfH°(l) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states (liquid phase). |
| Standard Molar Enthalpy of Vaporization | ΔlgH° | The enthalpy change required to transform one mole of the substance from liquid to gas. |
| Standard Molar Entropy | S° | The entropy content of one mole of the substance under standard state conditions. |
| Standard Molar Heat Capacity | Cp° | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. |
This table illustrates the key thermodynamic data for this compound that can be predicted using established computational thermochemistry protocols.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, revealing conformational changes and intermolecular interactions. For this compound, MD simulations would illustrate how the molecule moves, flexes, and interacts with its environment, such as a solvent. biorxiv.org
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govmdpi.com The central phenoxathiine ring of this compound is not planar and can exist in different folded or "butterfly" conformations. researchgate.net Furthermore, the carboxylic acid group attached to the ring has rotational freedom. Conformational analysis, often performed using DFT or ab initio methods, can determine the relative energies of these different conformers and the energy barriers for interconversion between them. nih.govmdpi.com Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule dictates its biological and chemical activity.
Molecular Modeling and Docking Studies of this compound Interactions
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). frontiersin.orgpensoft.net This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govmdpi.com
In a docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, estimating the binding affinity, often expressed as a docking score or binding energy in kcal/mol. mdpi.com The results can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For instance, the carboxylic acid group is a potent hydrogen bond donor and acceptor, likely playing a key role in anchoring the molecule within a binding site. While specific docking studies on this compound are not widely published, phenoxathiine derivatives have been investigated as potential inhibitors for various biological targets. researchgate.net
Table 3: Illustrative Output of a Molecular Docking Study
| Target Protein | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Hypothetical Kinase A | XXXX | -8.5 | Asp150, Lys55, Phe78 | Hydrogen Bond, Electrostatic, Pi-Stacking |
| Hypothetical Protease B | YYYY | -7.9 | Arg121, Trp45, Leu99 | Hydrogen Bond, Hydrophobic |
| Hypothetical Receptor C | ZZZZ | -9.1 | Ser201, Gln180, Tyr210 | Hydrogen Bond, Pi-Pi T-shaped |
This table provides a hypothetical example of the data generated from molecular docking simulations of this compound with various protein targets, highlighting potential binding affinities and key molecular interactions.
Pharmacophore Modeling for this compound and Analogs
Pharmacophore modeling is a powerful tool in medicinal chemistry used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net
For this compound and its analogs, a pharmacophore model could be generated by aligning a set of active compounds and extracting their common chemical features. acs.orgresearchgate.net The carboxylic acid group is a prominent feature, acting as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the carbonyl and hydroxyl oxygens), as well as a potential negative ionizable group. nih.govnih.gov The two benzene (B151609) rings provide hydrophobic and aromatic features, while the ether oxygen and thioether sulfur atoms can also act as hydrogen bond acceptors. Such a model serves as a 3D query to search large chemical databases for novel compounds with different core structures but the same essential pharmacophoric features, potentially leading to the discovery of new active molecules. acs.org
Table 4: Potential Pharmacophoric Features of this compound
| Chemical Feature | Location on Molecule | Potential Interaction |
| Hydrogen Bond Donor (HBD) | Carboxylic acid -OH group | Donates a proton to an acceptor group on a receptor. |
| Hydrogen Bond Acceptor (HBA) | Carboxylic acid C=O and -OH oxygens, Ether oxygen | Accepts a proton from a donor group on a receptor. |
| Aromatic Ring (AR) | Two benzene rings | Participates in π-stacking or hydrophobic interactions. |
| Hydrophobic (HY) | Phenyl rings and thioether region | Fits into hydrophobic pockets of a receptor. |
| Negative Ionizable (NI) | Carboxylic acid group | Can form a carboxylate anion to interact with positive charges. |
This table identifies the key chemical features of the this compound structure that are relevant for constructing a pharmacophore model for virtual screening and drug design.
Ligand-Based Pharmacophore Generation
Ligand-based pharmacophore modeling is a computational strategy that utilizes the three-dimensional structures of known active ligands to identify the essential chemical features responsible for their biological activity. mdpi.comugm.ac.id This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. mdpi.com The process involves aligning a set of active molecules and abstracting the common features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, to create a 3D pharmacophore model. ugm.ac.idfrontiersin.org
In the context of identifying novel inhibitors for various therapeutic targets, researchers have successfully employed ligand-based pharmacophore modeling. For instance, a study aimed at discovering new dengue protease inhibitors generated a ligand-based pharmacophore model from known active compounds. frontiersin.orgnih.gov This model, consisting of features like aromatic rings, hydrogen bond donors, and acceptors, was then used to screen chemical databases for new potential inhibitors. frontiersin.org Similarly, in the search for inhibitors of histone deacetylase 3 (HDAC3), a ligand-based pharmacophore model was developed and validated, showing a high correlation between the predicted and experimental activities of the compounds. nih.gov
The general workflow for ligand-based pharmacophore generation involves:
Training Set Selection: A diverse set of ligands with known biological activity against the target of interest is selected. ugm.ac.id
Conformational Analysis: The possible three-dimensional arrangements (conformations) of each ligand are generated.
Pharmacophore Model Generation: Software is used to align the ligands and identify common chemical features, resulting in one or more pharmacophore models. ugm.ac.id
Model Validation: The generated models are evaluated for their ability to distinguish between active and inactive compounds. ugm.ac.idmedsci.org This is often done using a test set of compounds with known activities and a decoy set of inactive molecules. medsci.org
The validated pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. sygnaturediscovery.comfrontiersin.org
Structure-Based Pharmacophore Development
In contrast to the ligand-based approach, structure-based pharmacophore development relies on the three-dimensional structure of the biological target, typically a protein or enzyme, complexed with a ligand. medsci.orgnih.gov This method provides detailed insights into the key interactions between the ligand and the active site of the target. medsci.org
The process of developing a structure-based pharmacophore model generally includes the following steps:
Protein Structure Preparation: The 3D structure of the target protein, often obtained from X-ray crystallography or homology modeling, is prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the active site.
Interaction Mapping: The interactions between the bound ligand and the amino acid residues in the active site are analyzed to identify critical pharmacophoric features. These features can include hydrogen bonds, hydrophobic interactions, and ionic interactions. researchgate.netmdpi.com
Pharmacophore Model Generation: Based on the identified interactions, a pharmacophore model is constructed that represents the essential features required for a ligand to bind to the active site. mdpi.com
Model Validation: The model's ability to identify known active compounds and discriminate them from inactive ones is assessed. medsci.orgmdpi.com
Structure-based pharmacophore models have been instrumental in the discovery of inhibitors for various targets. For example, in a study targeting the human carbonic anhydrase (hCA) isozymes IX and XII, a structure-based pharmacophore model was developed based on the enzyme's active site. researchgate.net This model, which included hydrogen bond acceptor and donor features, successfully guided the identification of potent and selective inhibitors. researchgate.net Similarly, a structure-based pharmacophore model was generated for Akt2, a protein kinase involved in cancer, using the crystal structure of the enzyme complexed with an inhibitor. medsci.org
Virtual Screening Applications
Virtual screening (VS) is a computational technique that involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netmdpi.com It is a cost-effective and time-efficient alternative to high-throughput screening (HTS). sygnaturediscovery.commdpi.com Both ligand-based and structure-based pharmacophore models are extensively used as filters in virtual screening campaigns. sygnaturediscovery.com
The virtual screening workflow typically involves:
Database Selection: A large database of chemical compounds, such as the ZINC database or commercial libraries, is chosen for screening. sygnaturediscovery.comfrontiersin.org
Pharmacophore-Based Screening: The pharmacophore model is used as a 3D query to rapidly screen the database and identify molecules that match the required chemical features. frontiersin.orgmdpi.com
Molecular Docking: The hits obtained from the pharmacophore screening are then subjected to molecular docking simulations. ugm.ac.id Docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. ugm.ac.idutdallas.edu
Hit Selection and Refinement: The compounds are ranked based on their docking scores and visual inspection of their binding modes. researchgate.netugm.ac.id The top-ranked compounds are then selected for further experimental validation. ugm.ac.id
Virtual screening has been successfully applied in numerous drug discovery projects. For instance, virtual screening based on a pharmacophore model led to the identification of novel inhibitors for the dengue virus NS2B-NS3 protease. frontiersin.orgnih.gov In another study, a combination of ligand-based pharmacophore modeling and virtual screening was used to identify new hit compounds against ERα for potential use in cancer therapy. ugm.ac.id These examples highlight the power of virtual screening in accelerating the discovery of new drug candidates.
Structure Activity Relationship Sar Studies and Molecular Recognition of 3 Phenoxathiincarboxylic Acid Derivatives
Design and Synthesis of 3-Phenoxathiincarboxylic Acid Analogs for SAR Probing
The rational design of this compound analogs for SAR studies involves systematic modifications of the core structure. The primary points of modification include the phenoxathiin (B166618) ring system, the carboxylic acid group, and the potential introduction of various substituents. The synthesis of these analogs can be approached through several established organic chemistry routes, tailored to introduce diversity at specific positions.
Key Modification Strategies:
Substitution on the Aromatic Rings: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro, amino groups) at different positions on the two benzene (B151609) rings of the phenoxathiin nucleus allows for the probing of electronic and steric effects.
Alterations to the Heterocyclic Core: Modifications such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can significantly alter the geometry and electronic properties of the phenoxathiin ring system.
A general synthetic approach to produce a variety of analogs might start from a substituted phenol (B47542) and a substituted 2-halobenzenethiol, which can be coupled to form the phenoxathiin core. Subsequent functionalization, or the use of pre-functionalized starting materials, would lead to the desired 3-carboxy derivatives. While specific, large-scale SAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of analog design are well-established in medicinal chemistry. nih.gov
Elucidation of Key Structural Features for Desired Activity/Interaction
The molecular structure of this compound possesses several key features that are likely to be critical for its interaction with biological targets or for its material properties.
The Phenoxathiin Scaffold: This rigid, tricyclic heterocyclic system provides a defined three-dimensional shape. The folded "butterfly" conformation of the phenoxathiin ring can be crucial for fitting into specific binding pockets of proteins or for stacking interactions in materials.
The Carboxylic Acid Group: Positioned at the 3-position, this functional group is a key interaction point. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated to a carboxylate anion, allowing for ionic interactions with positively charged residues like arginine or lysine (B10760008) in a protein binding site. researchgate.net
The Ether and Thioether Linkages: The oxygen and sulfur atoms in the central ring are potential hydrogen bond acceptors and can influence the electronic distribution of the entire ring system. The sulfur atom, in particular, can participate in various non-covalent interactions.
The spatial relationship between the planar aromatic rings and the position of the carboxylic acid is a critical determinant for molecular recognition. Any change in this arrangement is expected to significantly impact the molecule's activity.
Influence of Substituent Effects on Molecular Recognition
The introduction of substituents onto the phenoxathiin rings can profoundly influence the molecule's physicochemical properties and, consequently, its ability to engage in molecular recognition. These effects are generally categorized as electronic or steric.
Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO2) or halides (-Cl, -F), decrease the electron density of the aromatic rings and can increase the acidity of the carboxylic acid group. openstax.org This can strengthen ionic interactions or alter the molecule's susceptibility to metabolic reactions. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or methyl (-CH3), increase electron density and can enhance pi-stacking interactions. mdpi.com
Steric Effects: The size and shape of a substituent can dictate how the molecule fits into a binding site. Bulky substituents can create favorable van der Waals contacts but can also lead to steric hindrance, preventing optimal binding.
The table below illustrates hypothetical examples of how different substituents on the this compound scaffold could modulate its properties, based on established principles of physical organic chemistry.
| Substituent at C7 | Substituent Type | Expected Effect on Acidity of COOH | Potential Influence on Binding Interaction |
| -H (unsubstituted) | Neutral | Baseline | Baseline interaction |
| -Cl | Electron-Withdrawing (Inductive) | Increase | May enhance ionic or hydrogen bonds |
| -NO2 | Strong Electron-Withdrawing | Significant Increase | Could significantly alter electrostatic potential |
| -OCH3 | Electron-Donating (Resonance) | Decrease | May improve hydrophobic or pi-stacking interactions |
| -CH3 | Electron-Donating (Inductive) | Slight Decrease | Can provide additional van der Waals contacts |
This table is illustrative and based on general chemical principles. Actual effects would need to be confirmed experimentally.
Stereochemical Implications in Structure-Activity Relationships
Stereochemistry can play a pivotal role in the biological activity of molecules. mdpi.comnih.gov For this compound derivatives, stereoisomerism can arise from several sources.
Chirality at the Sulfur Atom: Oxidation of the sulfur atom in the phenoxathiin ring to a sulfoxide (S=O) creates a chiral center. The resulting (R)- and (S)-enantiomers would have different three-dimensional shapes. acs.org Since biological systems, such as enzyme active sites and receptors, are chiral, it is highly probable that one enantiomer would exhibit significantly different activity or binding affinity than the other. researchgate.net This is because one enantiomer may fit into the binding site more effectively, leading to more favorable interactions.
Atropisomerism: If bulky substituents are introduced at positions flanking the C-S or C-O bonds, rotation around these bonds could be restricted, potentially leading to stable atropisomers. These isomers, being non-superimposable mirror images, would also be expected to have different biological activities.
Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR of a chiral derivative of this compound. The separation of enantiomers and the determination of their absolute configuration are critical steps in such studies.
Molecular Interactions and Potential Targets for 3 Phenoxathiincarboxylic Acid
Investigation of Protein-Ligand Interactions with Phenoxathiine-4-carboxylic Acid
The binding of a ligand, such as Phenoxathiine-4-carboxylic acid, to a protein is a highly specific event governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability and specificity of the protein-ligand complex. The structure of Phenoxathiine-4-carboxylic acid, featuring a tricyclic phenoxathiine core and a carboxylic acid group, suggests several potential modes of interaction.
Potential Protein-Ligand Interactions:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are highly directional and play a crucial role in the specific recognition of ligands by proteins.
Ionic Interactions: At physiological pH, the carboxylic acid group can deprotonate to form a carboxylate anion (-COO⁻). This negative charge can then form strong ionic bonds, or salt bridges, with positively charged amino acid residues on a protein surface, such as lysine (B10760008), arginine, or histidine.
Hydrophobic Interactions: The planar and aromatic nature of the phenoxathiine ring system provides a significant hydrophobic surface. This can lead to favorable interactions with nonpolar pockets within a protein, driven by the hydrophobic effect which seeks to minimize the disruption of water networks.
π-Stacking: The aromatic rings of the phenoxathiine moiety can engage in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions involve the alignment of the π-orbitals of the aromatic systems.
Currently, specific experimental data detailing the protein-ligand interactions of Phenoxathiine-4-carboxylic acid is not available in the public domain. Computational docking studies could provide valuable insights into its potential binding modes with various protein targets. Such in silico approaches model the interaction between a ligand and a protein's binding site, predicting the preferred orientation and binding affinity.
Identification of Specific Biomolecular Targets
The identification of specific biomolecular targets is a critical step in elucidating the mechanism of action of any bioactive compound. For Phenoxathiine-4-carboxylic acid, this remains an area of active investigation. General screening of phenoxathiine derivatives has suggested potential antimicrobial and anticancer activities, hinting at the classes of proteins that might be targeted ontosight.airesearchgate.net.
Potential Classes of Biomolecular Targets:
Enzymes: Many drugs exert their effects by inhibiting the activity of specific enzymes. Given its chemical structure, Phenoxathiine-4-carboxylic acid could potentially act as an enzyme inhibitor researchgate.net. The carboxylic acid group could mimic a substrate or bind to a catalytic or allosteric site. For instance, enzymes involved in metabolic pathways or signal transduction could be potential targets.
Receptors: Receptors are proteins that bind to signaling molecules and initiate a cellular response. Phenoxathiine-4-carboxylic acid could potentially interact with the ligand-binding domain of various receptors, either as an agonist or an antagonist.
Ion Channels: These are pore-forming proteins that control the flow of ions across cell membranes. Small molecules can modulate the activity of ion channels, and the aromatic and acidic features of Phenoxathiine-4-carboxylic acid could facilitate such interactions.
Transcription Factors: These proteins regulate gene expression by binding to specific DNA sequences. While less common, some small molecules can interfere with the function of transcription factors.
Methods for Target Identification:
Modern drug discovery employs a range of techniques to identify the molecular targets of a compound. These include:
Affinity Chromatography: The compound is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate.
Chemical Proteomics: This approach uses chemical probes to label and identify protein targets within a complex biological sample nih.govbeilstein-journals.org.
Computational Prediction: As mentioned earlier, computational methods can predict potential targets based on the compound's structure and comparison to known ligands of various proteins plos.org.
Without dedicated experimental studies, the specific biomolecular targets of Phenoxathiine-4-carboxylic acid remain speculative.
Modulatory Effects on Biochemical Pathways
A single molecular interaction can have cascading effects, leading to the modulation of entire biochemical pathways. These pathways are complex networks of enzyme-catalyzed reactions that are essential for cellular function. The potential of Phenoxathiine-4-carboxylic acid to interact with key proteins suggests it could influence various cellular processes.
Hypothetical Modulatory Effects:
Metabolic Pathways: If Phenoxathiine-4-carboxylic acid inhibits a key metabolic enzyme, it could disrupt the flow of metabolites through that pathway. For example, inhibition of an enzyme in a central metabolic pathway like glycolysis or the citric acid cycle could have profound effects on cellular energy production researchgate.netnih.gov.
Signaling Pathways: Cellular signaling pathways rely on a series of protein-protein interactions and enzymatic activities to transmit signals from the cell surface to the nucleus. By targeting a protein within such a pathway, the compound could either activate or inhibit the entire signaling cascade, affecting processes like cell growth, differentiation, and apoptosis.
Inflammatory Pathways: Some phenoxathiine derivatives have been investigated for their anti-inflammatory potential. This suggests that Phenoxathiine-4-carboxylic acid could potentially modulate pathways involved in the inflammatory response, for instance, by inhibiting enzymes that produce pro-inflammatory mediators.
Investigating Pathway Modulation:
Techniques like transcriptomics (measuring changes in gene expression) and metabolomics (measuring changes in metabolite levels) can provide a global view of the cellular response to a compound. By analyzing these large datasets, researchers can infer which biochemical pathways are being affected.
Q & A
Q. How can researchers resolve contradictory data on the reactivity of this compound in different solvent systems?
- Methodological Answer : Discrepancies in reactivity (e.g., esterification efficiency in polar vs. nonpolar solvents) may arise from solvent dielectric effects on carboxylate ionization. Systematic studies using Kamlet-Taft solvent parameters can quantify polarity/hydrogen-bonding impacts. Pair this with computational models (DFT) to predict solvation energies and transition states, enabling mechanistic explanations . Replicate experiments across labs to control for batch-specific impurities .
Q. What statistical approaches are robust for analyzing clustered data in bioactivity studies of this compound derivatives?
- Methodological Answer : For repeated measurements (e.g., dose-response assays across cell lines), use mixed-effects models to account for intra-cluster correlations. Bayesian hierarchical modeling is advantageous when sample sizes are small or data is sparse. Validate findings with permutation tests to minimize Type I errors, as outlined in clustered data analysis frameworks .
Q. How can computational tools predict the stability of this compound derivatives under varying pH conditions?
- Methodological Answer : Molecular dynamics (MD) simulations coupled with pKa prediction software (e.g., MarvinSuite) model protonation states and degradation pathways. Density Functional Theory (DFT) calculates bond dissociation energies for the phenoxathiin ring and carboxylic acid group, identifying pH-sensitive sites. Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
